molecular formula C8H11N3O4 B1681597 Troxacitabine CAS No. 145918-75-8

Troxacitabine

Cat. No.: B1681597
CAS No.: 145918-75-8
M. Wt: 213.19 g/mol
InChI Key: RXRGZNYSEHTMHC-MLWJPKLSSA-N
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Mechanism of Action

Target of Action

Troxacitabine primarily targets DNA . It is a beta-L-nucleoside analog, which has shown preclinical antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia .

Mode of Action

This compound is activated by cellular kinases and incorporated into DNA, thereby inhibiting its replication . Unlike other cytosine nucleoside analogs, this compound is resistant to inactivation by cytidine deaminase (CD) .

Biochemical Pathways

This compound shares the same intracellular activation pathway as gemcitabine and cytarabine. It undergoes a series of phosphorylation reactions through a first rate-limiting step catalyzed by deoxycytidine kinase (dCK) to form the active triphosphate nucleotide .

Pharmacokinetics

It is known that this compound is activated by cellular kinases .

Result of Action

The incorporation of this compound into DNA results in the inhibition of DNA replication . This leads to the antitumor activity observed in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function, assessed by calculated creatinine clearance, had the most significant effect on this compound clearance . Additionally, resistance to this compound can develop through various mechanisms, such as reduced uptake of the drug, cross-resistance to other drugs, and mutations in deoxycytidine kinase .

Biochemical Analysis

Biochemical Properties

Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication . Unlike other cytosine nucleoside analogs, this compound is resistant to inactivation by cytidine deaminase (CD) . This unique property allows this compound to interact with enzymes, proteins, and other biomolecules in a distinct manner.

Cellular Effects

This compound has shown significant antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia . It exerts its effects by inhibiting DNA replication, thereby affecting various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by cellular kinases and subsequent incorporation into DNA . This incorporation inhibits DNA replication, leading to the antineoplastic activity of this compound .

Temporal Effects in Laboratory Settings

It has been suggested that prolonged exposure schedules show equivalent efficacy to repeated high-dose bolus administrations .

Dosage Effects in Animal Models

This compound has shown potent antitumor activity in animal models

Metabolic Pathways

This compound undergoes a series of phosphorylation reactions through a first rate-limiting step catalyzed by deoxycytidine kinase (dCK) to form the active triphosphate nucleotide .

Transport and Distribution

This compound’s major route of cellular uptake is believed to be passive diffusion . Deficiencies in nucleoside transport are unlikely to impart resistance to this compound .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it is incorporated into DNA .

Preparation Methods

Troxacitabine is synthesized through a series of chemical reactions involving the formation of its unusual dioxolane structure. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the purity and yield of the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve efficient production.

Chemical Reactions Analysis

Troxacitabine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the this compound molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Troxacitabine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Troxacitabine is compared with other nucleoside analogs such as gemcitabine and cytarabine. While all these compounds share a similar mechanism of action, this compound’s unique L-configuration and resistance to cytidine deaminase set it apart . Similar compounds include:

This compound’s distinct structural features and resistance to enzymatic degradation make it a valuable compound in cancer research and treatment.

Properties

Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication. In contrast to other cytosine nucleoside analogs, troxacitabine is resistant to inactivation by cytidine deaminase (CD).

CAS No.

145918-75-8

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1

InChI Key

RXRGZNYSEHTMHC-MLWJPKLSSA-N

Isomeric SMILES

C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N

SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Appearance

Solid powder

145918-75-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
2R(-)-cis-HMD-cytosine
2R(-)-trans-HMD-cytosine
BCH 4556
BCH-4556
beta-L-dioxolane-cytidine
HMD-cytosine
troxacitabine
troxacitabine, 2R(-)-cis-isomer
troxacitabine, 2R(-)-trans-isomer
troxacitabine, 2S(-)-trans-isomer
troxacitabine, cis-(+-)-isomer
troxacitabine, trans-(+-)-isomer
Troxatyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Troxacitabine
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Reactant of Route 3
Troxacitabine
Reactant of Route 4
Troxacitabine
Reactant of Route 5
Troxacitabine
Reactant of Route 6
Troxacitabine

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